N-(4-acetyl-3-hydroxyphenyl)acetamide
Overview
Description
“N-(4-acetyl-3-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C10H11NO3 . It is also known as Acetaminophen, 4’-Hydroxyacetanilide, 4-Acetamidophenol, N-(4-Hydroxyphenyl)acetamide, N-Acetyl-4-aminophenol, APAP, and Paracetamol .
Molecular Structure Analysis
The molecular structure of “N-(4-acetyl-3-hydroxyphenyl)acetamide” has been analyzed using various methods such as FTIR, UV, and MS . The compound has a molecular weight of 193.20 g/mol . The InChI code is 1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) .Physical And Chemical Properties Analysis
“N-(4-acetyl-3-hydroxyphenyl)acetamide” is a solid at room temperature . It has a molecular weight of 193.20 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
- Application : N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the synthesis of antimalarial drugs. Its production involves chemoselective monoacetylation, showcasing the importance of acetylation processes in drug development (Magadum & Yadav, 2018).
Synthesis and Structural Analysis
- Application : N-(2-Hydroxyphenyl)acetamide derivatives, closely related to N-(4-acetyl-3-hydroxyphenyl)acetamide, have been synthesized and studied for their structure using NMR spectroscopy and X-ray crystallography. These studies are crucial in understanding the chemical and physical properties of such compounds (Nikonov et al., 2016).
Pathway to Synthesize Other Chemicals
- Application : The synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, involving N-(4-acetyl-3-hydroxyphenyl)acetamide as an intermediate, demonstrates the compound's role in producing various chemicals. This showcases its versatility in chemical synthesis processes (Teng Da-wei, 2011).
Electrochemical Synthesis Applications
- Application : Electrochemical methods have been employed to synthesize acetaminophen derivatives, highlighting the role of electrochemistry in creating variations of compounds like N-(4-acetyl-3-hydroxyphenyl)acetamide for potential therapeutic applications (Nematollahi et al., 2014).
Involvement in Green Chemistry
- Application : The compound N-(3-Amino-4-methoxyphenyl)acetamide, similar in structure to N-(4-acetyl-3-hydroxyphenyl)acetamide, is used in the production of azo disperse dyes. It highlights the application in green chemistry practices, like catalytic hydrogenation, for safer and more efficient chemical production processes (Zhang Qun-feng, 2008).
Safety And Hazards
properties
IUPAC Name |
N-(4-acetyl-3-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379440 | |
Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3-hydroxyphenyl)acetamide | |
CAS RN |
40547-58-8 | |
Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.